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Compound of Interest

Compound Name: Dapta

Cat. No.: B1666603

An In-Depth Technical Guide on the Structure-Activity Relationship of "DAPTA"

Introduction

The term "DAPTA" can be ambiguous and may refer to two distinct therapeutic agents of
significant interest in drug development: the lipopeptide antibiotic Daptomycin and the CCR5
antagonist D-ala-peptide T-amide (DAPTA). To provide a comprehensive resource for
researchers, scientists, and drug development professionals, this guide will delve into the
structure-activity relationships (SAR) and core characteristics of both molecules.

Part 1: Daptomycin
Core Structure and Introduction

Daptomycin is a cyclic lipopeptide antibiotic highly effective against a range of Gram-positive
bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA)
and vancomycin-resistant Enterococci (VRE).[1][2] Its unique mechanism of action makes it a
valuable tool in combating challenging bacterial infections.[1] Daptomycin is comprised of a 13-
amino acid cyclic peptide core and an N-terminal decanoyl lipid tail.

Structure-Activity Relationship (SAR) of Daptomycin

The antibacterial activity of Daptomycin is intrinsically linked to its unique structure.
Modifications to various parts of the molecule can significantly impact its efficacy.
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Key SAR Insights:

 Lipid Tail: The N-terminal fatty acyl chain is crucial for its antibacterial activity. The length and
nature of this tail influence its interaction with the bacterial membrane.

e Amino Acid Core:

o Position 2 (D-Asn): Appending hydrophobic groups to the D-asparagine at this position
does not improve activity, suggesting this residue may not be closely associated with the
cell membrane.[3]

o Position 6 (Orn): Modifications at the ornithine residue are generally well-tolerated, and the
positive charge at this position is not essential for antibacterial activity.[1]

o Positions 8 and 11: Substitution at these positions with cationic residues can result in little
to no loss of activity, and in some cases, may lead to derivatives with comparable or
superior activity against certain bacterial strains.[4]

o Position 12 (3-mGlu): Both the carboxylate and the methyl group of 3-methylglutamic acid
are critical for antibacterial activity. Alterations at this position lead to a significant reduction
in efficacy.[1]

o Tryptophan Residue: Alkyl substitution on the tryptophan residue can modulate
Daptomycin's potency, with some analogs showing improved activity against Daptomycin-
resistant strains.[5][6]

Table 1: Summary of Daptomycin Structure-Activity Relationships
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Modification Site

Modification Type

Effect on
Antibacterial Activity

Reference

N-terminal Fatty Acyl
Chain

Removal or significant

alteration

Decreased activity

[1]

Position 2 (D-Asn)

Appending
hydrophobic groups
(methyl, ethyl, propyl,

etc.)

2 to 4-fold higher MIC
values (decreased

activity)

[3]

Position 6 (Orn)

N-acylation or N-

alkylation

Activity generally

retained

[1]

Position 8 and/or 11

Substitution with

cationic residues

Little to no loss of
activity; some analogs
show improved

activity

[4]

Position 12 (3-mGlu)

Replacement of 3R-

mGlu

Significantly reduced

activity

[1]

Tryptophan Residue

Alkylation at N1, C2,
C5, and C6 positions

Can modulate
potency; some
analogs show 2-80
fold improvement
against resistant

strains

[5][6]

Mechanism of Action

Daptomycin's bactericidal effect is mediated through a calcium-dependent interaction with the

bacterial cell membrane.[7]

Proposed Steps:

e Calcium-Dependent Binding: In the presence of calcium ions, Daptomycin undergoes a

conformational change that facilitates the insertion of its lipid tail into the Gram-positive

cytoplasmic membrane.[7][8]
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e Oligomerization: Once inserted, Daptomycin molecules oligomerize, forming a complex
within the membrane.[7][9]

» Membrane Disruption and lon Leakage: This oligomerization disrupts the membrane
structure, leading to the formation of ion channels.[7][8] This results in a rapid efflux of
potassium ions, causing membrane depolarization.[7]

e Inhibition of Cellular Processes: The loss of membrane potential inhibits the synthesis of
DNA, RNA, and proteins, ultimately leading to bacterial cell death.[7]
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Caption: Proposed mechanism of action for Daptomycin.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

A key experiment for evaluating the activity of Daptomycin and its analogs is the determination
of the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Methodology:

e Medium Preparation: Cation-adjusted Mueller-Hinton broth is supplemented with calcium
chloride to a final concentration of 50 pg/ml.[10][11]
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e Inoculum Preparation: Bacterial isolates are grown on sheep blood agar plates for 20-24
hours. Colonies are then suspended in 0.9% saline to achieve a turbidity equivalent to a 0.5
McFarland standard.[10] This suspension is further diluted to yield a final inoculum density of
approximately 5 x 10> CFU/ml in the test wells.[10]

e Drug Dilution: Serial two-fold dilutions of Daptomycin are prepared in the calcium-
supplemented broth in microdilution trays.

 Incubation: The inoculated trays are incubated at 35°C for 20-24 hours in ambient air.[11]

o MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that
completely inhibits visible growth of the organism.

Part 2: D-ala-peptide T-amide (DAPTA)
Core Structure and Introduction

D-ala-peptide T-amide, commonly referred to as DAPTA, is a protease-resistant analog of
Peptide T.[12] It is an octapeptide with the sequence [D-Ala]-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-
NH:2. DAPTA functions as a viral entry inhibitor by targeting the C-C chemokine receptor 5
(CCRb5).[12] It has been investigated for its therapeutic potential in HIV infection and
neuroinflammatory conditions like multiple sclerosis.[12][13]

Structure-Activity Relationship (SAR) of DAPTA

The biological activity of Peptide T and its analogs, including DAPTA, is dependent on their
amino acid sequence. The core pentapeptide sequence is particularly important for its potent
ligand activity for CCR5.[12] The substitution of the N-terminal L-alanine with D-alanine in
DAPTA confers resistance to degradation by peptidases, enhancing its stability and
bioavailability.

Mechanism of Action and Signaling Pathway

DAPTA exerts its effects by acting as a CCR5 antagonist.[14] In the context of HIV, it blocks
the entry of R5-tropic HIV-1 strains into host cells by preventing the viral envelope protein
gp120 from binding to the CCR5 co-receptor.[15][16]
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In neuroinflammatory conditions, DAPTA has been shown to downregulate inflammatory
signaling pathways. Specifically, it can attenuate the Notch/NF-kB signaling cascade.[13]

Signaling Pathway Modulation:

o CCR5 Blockade: DAPTA binds to CCR5, preventing its activation by natural ligands or viral
proteins.

« Inhibition of NF-kB: This blockade leads to a reduction in the activation of Nuclear Factor-
kappa B (NF-kB), a key transcription factor involved in inflammatory responses.[13] DAPTA
treatment has been shown to decrease the expression of the NF-kB p65 subunit and
increase the expression of its inhibitor, IkBa.[13]

o Downregulation of Notch Signaling: DAPTA also downregulates the Notch signaling
pathway, which is interconnected with NF-kB signaling and plays a role in T-cell function and
inflammation.[13][17] This is evidenced by decreased expression of Notch-1 and Notch-3.
[13]

e Reduced Pro-inflammatory Mediators: The overall effect is a reduction in the production of
pro-inflammatory mediators such as TNF-a, GM-CSF, and MCP-1.[13]

Reduces

Crosstalk

g Pro-inflammatory
l ] < .
Notch Signaling Redu Mediators
e f Crosstalk NF-kB Activation
-
>

Inhibits

DAPTA Blocks p,| cCR5 Receptor

Click to download full resolution via product page

Caption: DAPTA-mediated downregulation of Notch/NF-kB signaling.

Experimental Protocols

CCRS5 Receptor Binding Assay
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To evaluate the interaction of DAPTA with its target, a radioligand binding assay can be

performed.

Methodology:

Membrane Preparation: Crude membrane preparations are obtained from cells engineered
to express the human CCRS5 receptor (e.g., HEK 293T cells).[18]

Radioligand: A radiolabeled ligand for CCRS5, such as 12°|-CCL3 or 3>S-gp120 complexed
with sCD4, is used.[18]

Competition Binding: Membranes are incubated with the radioligand in the presence of
varying concentrations of the unlabeled competitor (DAPTA).

Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g.,
90 minutes) in an appropriate assay buffer.[18]

Separation of Bound and Free Ligand: Unbound radioligand is separated from membrane-
bound radioligand by filtration through GF/B filters or by centrifugation.[18]

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

Data Analysis: The data is analyzed to determine the inhibitory concentration (ICso) of
DAPTA, which is the concentration required to inhibit 50% of the specific binding of the
radioligand.

Quantitative Data

DAPTA has been shown to be a potent inhibitor of the interaction between the HIV-1 gp120

protein and the CCR5 receptor.

Table 2: Inhibitory Activity of DAPTA
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Assay HIV-1 Strain ICso0 (NM) Reference
Inhibition of gp120
o Bal 0.06 [15]
binding to CCR5
Inhibition of gp120
CM235 0.32 [15]

binding to CCR5

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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